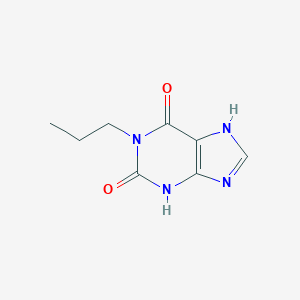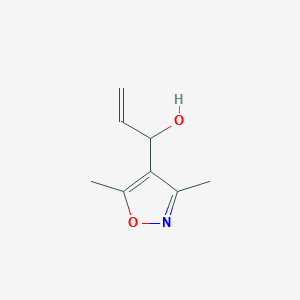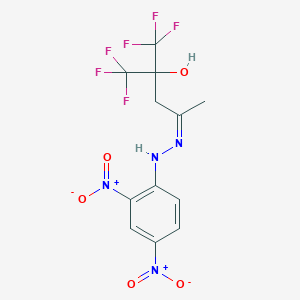
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone, also known as TTFD, is a chemical compound that has been widely used in scientific research. TTFD is a derivative of 2,4-dinitrophenylhydrazine and is often used as a reagent in the analysis of carbonyl compounds. In
Mechanism Of Action
The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative with carbonyl compounds. The reaction proceeds through the nucleophilic addition of the hydrazine group of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone to the carbonyl group of the target compound. This is followed by the elimination of water, which results in the formation of a stable hydrazone derivative.
Biochemical And Physiological Effects
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules. However, it should be handled with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is its high selectivity towards carbonyl compounds. It forms stable derivatives with ketones and aldehydes, which can be easily analyzed using spectroscopic techniques. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is also relatively easy to synthesize and is commercially available.
However, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has some limitations for lab experiments. It is a toxic compound that should be handled with care. It can also react with other functional groups in the target compound, which can result in the formation of unwanted by-products. In addition, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is not suitable for the analysis of carbonyl compounds that are present in low concentrations.
Future Directions
There are several future directions for the use of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone in scientific research. One potential application is in the analysis of carbonyl compounds in complex mixtures, such as biological fluids or environmental samples. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone could be used in combination with other reagents to improve the selectivity and sensitivity of the analysis.
Another potential application is in the development of new hydrazone derivatives for the analysis of other functional groups. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone could serve as a starting material for the synthesis of new hydrazone derivatives with improved selectivity and sensitivity towards other functional groups.
Conclusion:
In conclusion, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is a useful reagent for the analysis of carbonyl compounds in scientific research. It is relatively easy to synthesize and has high selectivity towards ketones and aldehydes. However, it should be handled with care as it is a toxic compound. There are several future directions for the use of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone in scientific research, including the analysis of carbonyl compounds in complex mixtures and the development of new hydrazone derivatives for the analysis of other functional groups.
Synthesis Methods
The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves the reaction of 5,5,5-trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone by the elimination of water. The yield of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone can be improved by using a higher concentration of the reactants and by optimizing the reaction conditions.
Scientific Research Applications
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has been widely used in scientific research as a reagent for the analysis of carbonyl compounds. It is particularly useful in the analysis of ketones and aldehydes, as it forms a stable and highly colored derivative with these compounds. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has also been used in the analysis of steroids, amino acids, and other organic compounds.
properties
CAS RN |
101931-72-0 |
|---|---|
Product Name |
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone |
Molecular Formula |
C12H10F6N4O5 |
Molecular Weight |
404.22 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C12H10F6N4O5/c1-6(5-10(23,11(13,14)15)12(16,17)18)19-20-8-3-2-7(21(24)25)4-9(8)22(26)27/h2-4,20,23H,5H2,1H3/b19-6- |
InChI Key |
ROFRLYREHGHRDM-SWNXQHNESA-N |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(C(F)(F)F)(C(F)(F)F)O |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
synonyms |
5,5,5-Trifluoro-4-(trifluoromethyl)-4-hydroxy-2-pentanone 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



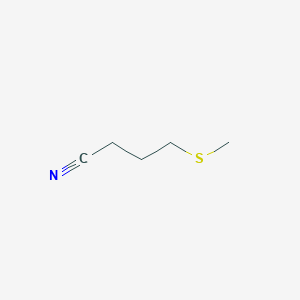
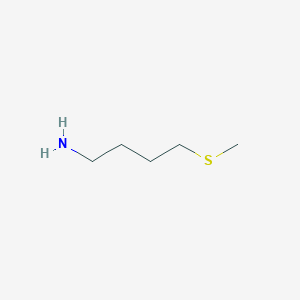
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)

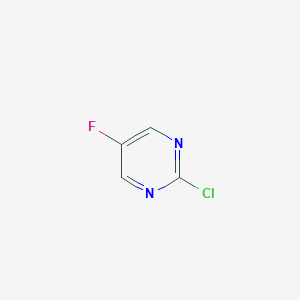
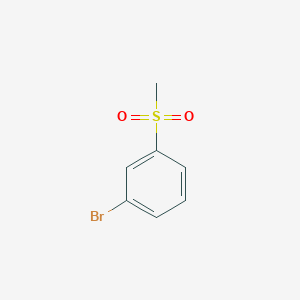
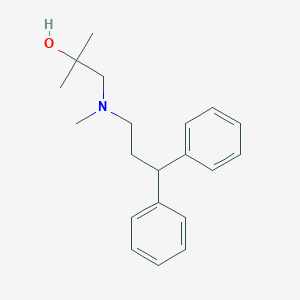
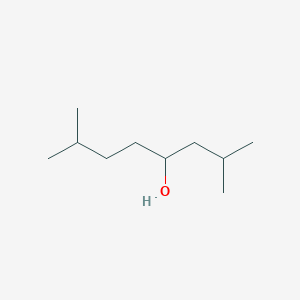
![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)
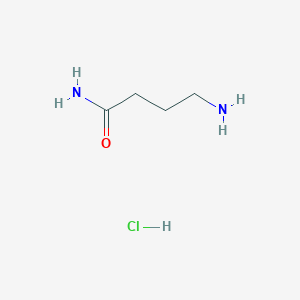
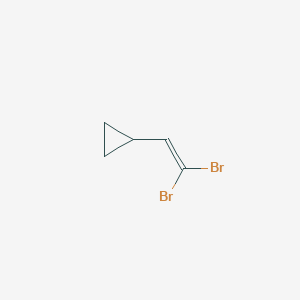
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)
